Isoamyl angelate

Description

Overview of Angelate Esters in Chemical Biology

Angelate esters are derivatives of angelic acid, a monocarboxylic unsaturated organic acid. wikipedia.org These esters are characterized by the presence of the angeloyl group and are found in a variety of plants, particularly within the Apiaceae family. wikipedia.org In the realm of chemical biology, angelate esters are recognized for their diverse biological activities. For instance, esters of angelic acid with sesquiterpene alcohols are the active components responsible for the pain-relieving and spasmolytic effects of extracts from the butterbur plant. wikipedia.org Furthermore, the essential oil of Roman chamomile, which is rich in angelate esters, has been traditionally used for its sedative and tonic properties. wikipedia.org The structural diversity of angelate esters, arising from the variety of alcohol moieties they can be combined with, contributes to their wide range of biological functions. acs.orgresearchgate.net

Significance of Isoamyl Angelate as a Natural Product

This compound, also known as isopentyl angelate, is a naturally occurring ester and a significant component of the essential oil of Roman chamomile (Chamaemelum nobile). wikipedia.orgthegoodscentscompany.comnih.gov It is one of the major constituents responsible for the characteristic aroma of this plant. frontiersin.orgfrontiersin.org The presence of this compound, along with other esters like isobutyl angelate, is a defining feature of Roman chamomile oil. wikipedia.orgsci-hub.ru Studies have identified this compound as one of the active constituents contributing to the ambulation-promoting effect observed in mice after administration of Roman chamomile essential oil. sci-hub.ruresearchgate.net This suggests a potential role for the compound in influencing central nervous system activity. sci-hub.ru

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 10482-55-0 |

| Boiling Point | 201 °C |

| Flash Point | 80 °C |

| Specific Gravity (20/20) | 0.89 |

This data is compiled from various chemical databases and supplier specifications. scbt.comtcichemicals.comlookchem.com

Historical Context of this compound Research in Natural Product Chemistry

The study of angelate esters dates back to the 19th century with the isolation of angelic acid in 1842 by the German pharmacist Ludwig Andreas Buchner from the roots of garden Angelica. wikipedia.org The subsequent identification of various angelate esters in essential oils marked a significant advancement in understanding the chemical composition of aromatic plants. This compound, specifically, has been a subject of interest due to its prevalence in Roman chamomile oil. wikipedia.orgthegoodscentscompany.com Early research focused on the isolation and characterization of this compound from its natural source. Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), have been instrumental in accurately identifying and quantifying this compound in complex essential oil mixtures. sci-hub.ru These analytical advancements have paved the way for more detailed investigations into its biological activities.

Current Gaps and Future Directions in this compound Studies

While this compound has been identified as a key component of Roman chamomile oil with some established biological effects, there remain significant gaps in our understanding of this compound. The precise mechanisms through which this compound exerts its effects on the central nervous system are not fully elucidated. sci-hub.ru Future research should focus on in-depth pharmacological studies to determine its specific molecular targets.

Furthermore, the biosynthetic pathways leading to the formation of this compound in plants are not completely understood. Elucidating these pathways could open up possibilities for biotechnological production of this valuable compound. The synthesis of this compound and its analogs also presents an area for further exploration, potentially leading to the development of novel compounds with enhanced or modified biological activities. acs.org A deeper investigation into the synergistic or antagonistic effects of this compound with other constituents of Roman chamomile oil is also warranted to fully comprehend the therapeutic properties of the essential oil as a whole.

Propriétés

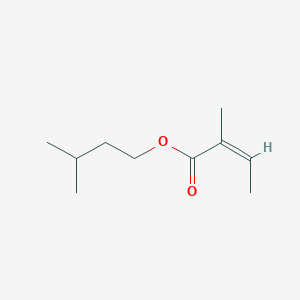

IUPAC Name |

3-methylbutyl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5,8H,6-7H2,1-4H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARFDQHJMNVNLE-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884475 | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10482-55-0 | |

| Record name | 3-Methylbutyl (2Z)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10482-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010482550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Chemoecology of Isoamyl Angelate

Botanical Sources and Distribution

Isoamyl angelate has been identified in several plant species, most prominently in Roman Chamomile (Chamaemelum nobile). nih.govpherobase.com Its presence is a key factor in the aromatic profile of these plants.

Chamaemelum nobile (Roman Chamomile) as a Primary Source

Roman Chamomile (Chamaemelum nobile), a perennial herbaceous plant from the Asteraceae family, is a principal natural source of this compound. mdpi.commayernikkitchen.comwikipedia.org The essential oil extracted from its flower heads is rich in various esters, with this compound being a significant constituent. wikipedia.orgcabidigitallibrary.org The concentration of this compound in Roman Chamomile essential oil can vary, but it is consistently reported as a key component contributing to the oil's characteristic fruity and herbaceous fragrance. huiles-et-sens.comsophixnatural.comfromnaturewithlove.com

The chemical composition of Roman Chamomile essential oil, including the percentage of this compound, exhibits considerable variation. mdpi.com This variability is influenced by numerous factors such as the specific cultivar, the plant part used for distillation, and the developmental stage of the plant at harvest. cabidigitallibrary.orgresearchgate.net

Studies have reported the percentage of this compound in Roman Chamomile essential oil to range from approximately 5.5% to as high as 22.0%. mdpi.comhuiles-et-sens.comsilae.itperfumerflavorist.com For instance, one analysis of Roman Chamomile essential oil from the United Kingdom reported an this compound content of 9.08%. sophixnatural.comfromnaturewithlove.com Another study focusing on different cultivars found that the this compound content ranged from 17.8% to 21.0%. cabidigitallibrary.org Research on Roman chamomile grown in Southeast Serbia showed this compound content to be between 5.5% and 13.8%. mdpi.com

Interactive Data Table: Variation in this compound Content in Chamaemelum nobile

| Geographic Origin/Cultivar | This compound Percentage (%) | Other Major Constituents | Reference |

| France | 10.00 - 22.00 | Isobutyl angelate, Methylallyl angelate | huiles-et-sens.com |

| United Kingdom | 9.08 | Methylamyl angelate, Methallyl angelate, Isobutyl angelate | sophixnatural.comfromnaturewithlove.com |

| Southeast Serbia | 5.5 - 13.8 | 3-methyl pentyl angelate, Artemisia ketone, Isobutyl angelate | mdpi.com |

| Iran (shade-dried flowers) | 6.6 | Isobutyl angelate, 2-methylbutyl angelate, Propyl tiglate | |

| Italy | 7.6 | Isobutyl angelate, 2-methylbutyl angelate, 2-butenyl angelate | researchgate.net |

| Various Cultivars (Doksan, etc.) | 17.8 - 21.0 | Isobutyl angelate, Isobutyl butyrate, α-pinene | cabidigitallibrary.org |

Geographical location and environmental conditions play a crucial role in the chemical composition of Roman Chamomile essential oil. mdpi.com Factors such as soil type, climate, and drying methods can significantly alter the concentration of this compound and other volatile compounds. mdpi.commdpi.com

A study conducted in Southeast Serbia on different soil types (Alluvial soil, Rendzina, and Calcomelanosol) demonstrated this influence. mdpi.com The highest yields of fresh flowers and essential oil were obtained from plants grown on Rendzina. mdpi.com The composition of the essential oil also varied with soil type; for instance, the major constituent in the oil from plants on Rendzina and Calcomelanosol was 3-methyl pentyl angelate, while isobutyl angelate was dominant in the oil from plants on Alluvial soil. mdpi.com The content of this compound in this study ranged from 5.5% to 13.8% across the different soil types. mdpi.com

Drying methods also impact the essential oil profile. Research has shown that shade-drying of Roman chamomile flowers can yield a higher essential oil content compared to sun-drying or oven-drying. mdpi.com Furthermore, the proportions of different esters, including angelates, can be affected by the drying temperature and method. mdpi.com

Quantitative and Qualitative Variations in Essential Oil Composition

Other Plant Species Reporting this compound Presence

Besides Chamaemelum nobile, this compound has been reported in other plants, particularly within the Apiaceae family. Angelica archangelica (Garden Angelica) is another known source of this compound. wikipedia.org The roots of many plants in the Apiaceae family contain angelic acid, a precursor to this compound. wikipedia.org

Biosynthetic Origin and Pathways

The formation of this compound in plants is a result of esterification, a chemical reaction where an alcohol combines with an acid. In this case, isoamyl alcohol reacts with angelic acid. lookchem.com The biosynthesis of these precursor molecules is rooted in broader metabolic pathways.

Precursor Metabolism and Isoprenoid Biosynthesis Pathways

The biosynthesis of the "isoamyl" portion of this compound, isoamyl alcohol, is derived from the amino acid leucine through the Ehrlich pathway. researchgate.net

The "angelate" portion, angelic acid, is a monocarboxylic unsaturated organic acid. wikipedia.org Its biosynthesis is linked to the isoprenoid (or terpenoid) biosynthesis pathways. kegg.jpresearchgate.net Isoprenoids are a vast class of natural products built from five-carbon (C5) units, namely isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). kegg.jpmit.edu

Plants utilize two primary pathways to produce these C5 building blocks:

The Mevalonate (MVA) Pathway: This pathway, typically operating in the cytosol, starts with acetyl-CoA and proceeds through the intermediate mevalonic acid. kegg.jpresearchgate.nethhu.de It is primarily responsible for the synthesis of sesquiterpenes, triterpenes, and sterols. kegg.jp

The Methylerythritol Phosphate (MEP) or Non-mevalonate Pathway: This pathway, located in the plastids, begins with pyruvate and glyceraldehyde-3-phosphate. kegg.jpnih.gov It is the source of monoterpenes, diterpenes, carotenoids, and the phytol tail of chlorophyll. kegg.jp

The C5 precursors, IPP and DMAPP, are then used to build larger isoprenoid molecules. mit.edu While the direct biosynthetic pathway from these isoprenoid precursors to angelic acid in plants is complex and not fully elucidated in all species, the fundamental building blocks originate from these core metabolic routes. The subsequent esterification with isoamyl alcohol, derived from amino acid metabolism, leads to the formation of this compound. lookchem.comresearchgate.net

Mevalonate (MVA) Pathway Contribution

Enzymatic Steps in Angelate Moiety Formation

The angelic acid portion of the ester is derived from the amino acid L-isoleucine. mdpi.comresearchgate.net The biosynthetic route involves several enzymatic transformations that are part of the broader L-isoleucine degradation pathway. mdpi.com

The key steps are as follows:

Deamination : L-isoleucine is first deaminated. researchgate.net

Decarboxylation : The resulting keto-acid is decarboxylated to form 2-methylbutyric acid. researchgate.net

Activation : This is likely followed by the activation of 2-methylbutyric acid with coenzyme A (CoA) to yield 2-methylbutyryl-CoA. researchgate.net

Dehydrogenation : The saturated 2-methylbutyryl-CoA is then dehydrogenated (oxidized) to form tiglyl-CoA. mdpi.comresearchgate.net

Isomerization : Finally, tiglyl-CoA, the trans-isomer, undergoes isomerization to form angelyl-CoA, the cis-isomer. mdpi.comresearchgate.net

This activated angelyl-CoA serves as the acyl donor for the final esterification step. mdpi.combiorxiv.org

Esterification Mechanisms Involving Isoamyl Alcohol Precursors

The final step in the formation of this compound is the esterification reaction, where the angelate moiety is transferred from its activated CoA form to an isoamyl alcohol precursor. longdom.orglookchem.com This reaction is catalyzed by a specific type of enzyme known as an acyltransferase, often belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent transferases. biorxiv.orgresearchgate.net

The general mechanism is: Angelyl-CoA + Isoamyl Alcohol → this compound + Coenzyme A researchgate.net

Research has identified BAHD acyltransferases that catalyze the transfer of angelyl-CoA to alcohol scaffolds to form angelate esters. biorxiv.org For instance, in Euphorbia peplus, specific acyltransferases were found to catalyze the addition of angelyl-CoA to the ingenol scaffold. biorxiv.org While the exact enzyme responsible for synthesizing this compound has not been definitively characterized in Roman chamomile, the mechanism proceeds via this enzymatic transfer, where the enzyme facilitates the nucleophilic attack of the hydroxyl group of isoamyl alcohol on the carbonyl carbon of angelyl-CoA, leading to the formation of the ester and the release of free Coenzyme A. researchgate.net

Table 2: Key Enzymes and Intermediates in this compound Biosynthesis

| Pathway/Process | Key Intermediate(s) | Key Enzyme(s) | Function | Reference(s) |

|---|---|---|---|---|

| MVA Pathway | HMG-CoA, Mevalonate, IPP | HMG-CoA reductase (HMGR) | Rate-limiting step; produces mevalonate | mdpi.comresearchgate.net |

| MEP Pathway | DXP, MEP, IPP, DMAPP | DXS, DXR | Rate-limiting steps; produce isoprenoid precursors | mdpi.comnih.gov |

| Angelate Moiety Formation | L-Isoleucine, Tiglyl-CoA, Angelyl-CoA | (Various, including isomerase) | Converts L-isoleucine to activated angelyl-CoA | mdpi.comresearchgate.net |

| Esterification | Angelyl-CoA, Isoamyl Alcohol | Acyltransferase (BAHD family) | Catalyzes the final ester formation | biorxiv.orgresearchgate.net |

Synthesis and Derivatization Strategies for Isoamyl Angelate

Chemical Synthesis Methodologies

Conventional chemical synthesis remains a primary method for producing isoamyl angelate and similar esters. This approach typically involves direct esterification, where reaction conditions and catalytic systems are critical factors influencing the outcome.

The most direct chemical route to this compound is the Fischer esterification of isoamyl alcohol with angelic acid. chemicalbook.com This reaction is typically performed under acidic conditions, which catalyze the condensation of the alcohol and carboxylic acid. mdpi.com A variety of catalysts can be employed to facilitate this process, ranging from traditional homogeneous acids to more advanced heterogeneous systems.

Commonly used catalysts include:

Homogeneous Acid Catalysts : Strong mineral acids like sulfuric acid and phosphoric acid are effective but can lead to challenges in product purification and waste generation. mdpi.comyoutube.comresearchgate.net

Heterogeneous Solid Acid Catalysts : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These are advantageous as they are easily separated from the reaction mixture, can often be regenerated and reused, and may lead to cleaner reactions. Examples include:

Ion-Exchange Resins : Cation-exchange resins such as Amberlite IR-120 have been successfully used to catalyze the esterification of isoamyl alcohol. acs.org

Novel Supported Catalysts : Research has explored innovative supports for acid catalysts. A novel solid acid catalyst synthesized from F-type fly ash and perchloric acid (HClO₄/FA) has been used for the synthesis of isoamyl acetate, a structurally similar ester. stmjournals.in

Natural Biocomposites : In a move towards greener chemistry, ball-milled seashells, which are a natural source of calcium carbonate (aragonite), have been employed as an effective heterogeneous catalyst for isoamyl acetate synthesis under solvent-free conditions. nih.gov

Another synthetic pathway involves the isomerization of tiglic acid esters. Esters of angelic acid can be produced by isomerizing the corresponding ester of tiglic acid, its (E)-isomer, using an organic sulfinic acid catalyst. google.com

Maximizing the yield of this compound requires careful optimization of several reaction parameters. The equilibrium nature of esterification means that reaction conditions can be manipulated to shift the equilibrium towards the product side. Key parameters that are typically optimized include reaction temperature, the molar ratio of reactants, catalyst loading, and reaction time. acs.orgnih.gov

Response Surface Methodology (RSM) is a statistical technique frequently used to study the effects of these parameters and identify the optimal conditions for maximizing ester yield. nih.gov For instance, in the synthesis of isoamyl acetate using a ball-milled seashell catalyst, a high yield of 91% was achieved under optimized conditions. nih.gov Similarly, studies on the esterification of isoamyl alcohol catalyzed by a cation-exchange resin have identified optimal parameters for achieving high conversion rates. acs.org

The table below summarizes optimized conditions from studies on analogous ester synthesis.

Table 1: Optimized Chemical Synthesis Conditions for Isoamyl Esters

| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temperature | Catalyst Loading | Yield/Conversion | Source |

|---|---|---|---|---|---|---|

| Ball-milled Seashells | Isoamyl alcohol, Acetic acid | 1:3.7 | 98 °C | 15.7 mg | 91% | nih.gov |

Esterification Reactions and Catalytic Systems

Biocatalytic and Enzymatic Synthesis

As an alternative to chemical methods, biocatalysis, particularly using enzymes, has gained significant attention for ester synthesis. researchgate.net This "green" approach offers advantages such as high specificity, milder reaction conditions, and reduced by-product formation. researchgate.netscielo.br

Lipases (EC 3.1.1.3) are the most widely used enzymes for the synthesis of flavor esters like this compound. scielo.brrsc.org These enzymes can catalyze esterification reactions in non-aqueous or low-water environments, effectively reversing their natural hydrolytic function. scielo.br While specific studies on the lipase-catalyzed synthesis of this compound are limited, extensive research on analogous compounds, particularly isoamyl acetate, provides a strong foundation for this methodology. mdpi.comicm.edu.plresearchgate.net The enzymatic synthesis of short-chain flavor esters is a well-established field, valued for producing compounds often labeled as "natural". scirp.org

The choice of lipase and the method of its application are crucial for successful biocatalytic synthesis. Lipases are sourced from various microorganisms, with each enzyme exhibiting different properties and specificities. researchgate.net To enhance their stability, facilitate recovery, and enable reuse, lipases are commonly immobilized on solid supports. researchgate.netmdpi.com Enzyme immobilization can improve operational stability and may reduce inhibition by substrates or products. rsc.orgmdpi.com

Several immobilization strategies have been successfully employed:

Physical Adsorption : Lipases can be adsorbed onto macroporous resins or other solid carriers. acs.org This is a common and relatively simple method.

Covalent Bonding : Attaching enzymes to supports via covalent bonds provides a more robust immobilization. Candida antarctica lipase B (CALB), a frequently used biocatalyst, has been immobilized on hydrophobically modified dendritic mesoporous silica nanospheres. acs.org

Encapsulation : Enzymes can be entrapped within a polymer matrix or gel.

Cross-Linking : Enzyme molecules can be cross-linked to each other to form aggregates, a technique used to prepare protein-coated microcrystals (PCMCs). icm.edu.pl

The following table highlights various lipase sources and the immobilization techniques used for the synthesis of analogous esters.

Table 2: Enzyme Sources and Immobilization Techniques for Ester Synthesis

| Enzyme Source | Immobilization Support/Technique | Target Ester | Source |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Dendritic Mesoporous Silica Nanospheres | Flavor Esters | acs.org |

| Candida cylindracea Lipase | Nylon Support | Various Esters | nih.gov |

| Rhodococcus Cutinase | Methacrylate Divinylbenzene (MA-DVB) Resin | Isoamyl Butyrate | nih.govjmb.or.kr |

| Thermomyces lanuginosus Lipase | Protein-Coated Microcrystals (PCMCs) | Isoamyl Acetate | icm.edu.pl |

The efficiency of enzymatic esterification is highly dependent on the enzyme's specificity towards its substrates (the alcohol and the acyl donor) and the optimization of reaction parameters.

Substrate Specificity: Lipases exhibit varying degrees of specificity. researchgate.net Some are highly selective for fatty acids of a particular chain length, while others have broader specificity. researchgate.netnih.gov For example, lipases from Penicillium citrinum and Candida lypolytica show a preference for short-chain esters, whereas other lipases are more selective for medium or long-chain esters. researchgate.net The structure of the alcohol also plays a critical role. A study using Mucor miehei lipase to synthesize esters from various alcohols showed a bimodal rate distribution based on alcohol chain length, with optimal performance for butanol (C4) and decanol (C10). acs.org In the synthesis of different isoamyl fatty acid esters using Rhodococcus cutinase, the enzyme was most efficient in producing isoamyl butyrate, a finding supported by molecular docking models which showed butyric acid to be the most suitable substrate in terms of binding energy and proximity to the enzyme's active site. jmb.or.kr

Reaction Parameter Optimization: Similar to chemical synthesis, optimizing reaction parameters is essential for maximizing conversion in biocatalytic processes. Key variables include temperature, substrate molar ratio, enzyme concentration, and water content. mdpi.comresearchgate.net High concentrations of some substrates, particularly short-chain acids or alcohols, can inhibit or inactivate the lipase. researchgate.netjmb.or.kr The removal of water, a byproduct of esterification, is also critical as its presence can promote the reverse hydrolytic reaction. researchgate.netnih.gov

Statistical methods like RSM are widely used to find the optimal set of conditions with a minimal number of experiments. researchgate.netmdpi.com

Table 3: Optimized Conditions for Lipase-Catalyzed Synthesis of Analogous Esters

| Enzyme | Target Ester | Molar Ratio (Alcohol:Acyl Donor) | Temperature | Enzyme Loading | Conversion/Yield | Source |

|---|---|---|---|---|---|---|

| Novozym 435 (C. antarctica) | Isoamyl Acetate | 1:1 (approx.) | 34.8 °C | 1.04 g | 100% | researchgate.net |

| TLL-PCMCs (T. lanuginosus) | Isoamyl Acetate | 1:3 | 50 °C | 30 mg | 95% | icm.edu.pl |

| Immobilized Rhodococcus Cutinase | Isoamyl Butyrate | 1:1 | 30 °C | 70 mg | ~83% (250 mM) | nih.govjmb.or.kr |

Enzyme Source and Immobilization Techniques

Cutinase-Mediated Synthesis of Esters

Cutinases (E.C. 3.1.1.74) are versatile enzymes that belong to the α/β hydrolase superfamily. researchgate.net While their natural role is to hydrolyze cutin, a polyester found in plant cuticles, they are also capable of catalyzing esterification and transesterification reactions in non-aqueous environments. jmb.or.krnih.gov This makes them highly suitable for the synthesis of various esters, including flavor esters like this compound. Cutinases possess a classic Ser-His-Asp catalytic triad but notably lack the hydrophobic lid that covers the active site in many lipases, which contributes to their broad substrate affinity. jmb.or.krnih.gov

Research into the synthesis of isoamyl fatty acid esters using cutinases has provided valuable insights that can be extrapolated to the production of this compound. Studies on cutinases from sources such as Rhodococcus species and Fusarium solani pisi have demonstrated their efficacy in esterifying isoamyl alcohol with various carboxylic acids. jmb.or.krresearchgate.net

A study on the immobilized cutinase from a Rhodococcus bacterium (Rcut) for the synthesis of various isoamyl fatty acid esters revealed that the enzyme's efficiency is influenced by the chain length of the fatty acid. nih.gov While this specific study did not include angelic acid, it showed that the enzyme was active on a range of short to medium-chain fatty acids. nih.gov The general reaction involves the direct esterification of isoamyl alcohol with the desired carboxylic acid, in this case, angelic acid, typically in an organic solvent to shift the reaction equilibrium towards synthesis.

Table 1: Reaction Parameters for Cutinase-Mediated Synthesis of Isoamyl Esters

| Parameter | Condition | Outcome/Observation | Reference |

|---|---|---|---|

| Enzyme Source | Immobilized Rhodococcus cutinase (immRcut) | Efficiently catalyzes esterification of isoamyl alcohol. | nih.gov |

| Substrates | Isoamyl alcohol and various fatty acids | Substrate specificity varies with the acid chain length. | nih.gov |

| Solvent | Cyclohexane | Provides a non-aqueous environment for the reaction. | nih.gov |

| Temperature | 30°C | Optimal temperature for the synthesis of isoamyl butyrate. | nih.gov |

| Reactant Concentration | 100 mM isoamyl alcohol, 100 mM fatty acid | Initial concentrations used to study substrate specificity. | nih.gov |

| Reaction Time | 5 hours | Sufficient time to assess conversion yields for different esters. | nih.gov |

In a typical laboratory-scale synthesis of a related compound, isoamyl butyrate, the reaction mixture contained isoamyl alcohol, butyric acid, and the immobilized cutinase in cyclohexane. nih.gov The inclusion of a molecular sieve is often employed to remove the water produced during esterification, thereby driving the reaction towards a higher yield. nih.gov The conversion yield for isoamyl butyrate was found to be significantly high, suggesting that a similar efficiency could be expected for this compound under optimized conditions. nih.gov

Research on Fusarium solani pisi cutinase has also shown high esterification yields (over 95%) for acids and alcohols with chain lengths between C4 and C6. researchgate.net This indicates that angelic acid (a C5 acid) would likely be a suitable substrate for this enzyme.

Chemoenzymatic Approaches for this compound Production

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and selective reaction pathways. nih.gov This approach is particularly useful when the substrates are not readily soluble in the same reaction medium or when multiple reaction steps are required. For the production of this compound, a chemoenzymatic strategy could involve the chemical modification of one of the precursors to enhance its reactivity or solubility, followed by an enzymatic esterification step.

While specific research on the chemoenzymatic synthesis of this compound is not widely documented, general principles from the synthesis of other esters can be applied. For instance, one of the reactants could be chemically activated prior to the enzymatic reaction. A common chemoenzymatic route involves the use of protecting groups, which are chemically introduced to a molecule to prevent side reactions, followed by enzymatic transformation and subsequent deprotection. nih.gov

Another chemoenzymatic strategy involves a multi-enzyme cascade in a one-pot system, where enzymes work sequentially to convert a simple starting material into a more complex product. rsc.org Although more commonly applied to the synthesis of complex carbohydrates and other biomolecules, this principle could be adapted for flavor ester production. For example, a precursor to angelic acid could be enzymatically converted to angelic acid in the same pot where a cutinase or lipase then catalyzes its esterification with isoamyl alcohol.

Table 2: Potential Chemoenzymatic Steps for this compound Synthesis

| Step | Description | Rationale |

|---|---|---|

| 1. Chemical Activation | Conversion of angelic acid to a more reactive derivative (e.g., an angeloyl ester). | To increase the rate and yield of the subsequent enzymatic transesterification. |

| 2. Enzymatic Esterification/Transesterification | Reaction of the activated angelic acid derivative with isoamyl alcohol catalyzed by a lipase or cutinase. | Provides high selectivity and avoids harsh reaction conditions. |

| 3. Product Isolation | Separation of this compound from the reaction mixture. | Standard purification techniques can be used. |

The development of chemoenzymatic processes for this compound would leverage the high selectivity of enzymes for the esterification step, while chemical methods could be employed to prepare or modify the substrates in a way that is not easily achievable through biocatalysis alone. This integrated approach holds promise for the efficient and sustainable production of high-purity this compound.

Biological Activities and Pharmacological Investigations of Isoamyl Angelate

Neuropharmacological Effects

Isoamyl angelate, an ester found as a major constituent in Roman chamomile (Chamaemelum nobile) essential oil, has been a subject of neuropharmacological research, particularly concerning its effects on the central nervous system (CNS). researchgate.netnii.ac.jp

Research has identified this compound as a significant active component responsible for the psychostimulant-like effects of Roman chamomile essential oil. researchgate.netnii.ac.jp In studies using murine models, the administration of this compound was found to significantly promote ambulatory activity. researchgate.netsci-hub.ru This effect was observed in studies designed to identify the specific constituents of the essential oil that contribute to its observed behavioral effects. nii.ac.jp this compound, along with isobutyl angelate and 2-methylbutyl isobutyrate, were determined to be the primary constituents that induce this increase in movement in mice. researchgate.netsci-hub.ru

Table 1: Effect of this compound on Ambulation in Murine Models This table is for illustrative purposes based on textual research findings. Specific quantitative values from the source study are not fully detailed in the provided results.

| Compound | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| This compound | ICR Mice | Significantly promoted ambulatory activity. | researchgate.netsci-hub.ru |

The mechanism behind the ambulation-promoting effects of this compound appears to involve the dopaminergic system. researchgate.netnii.ac.jp Scientific investigations revealed that the increased ambulatory activity in mice induced by this compound was attenuated by the administration of dopamine antagonists, specifically chlorpromazine and haloperidol. researchgate.netnii.ac.jpsci-hub.ru This attenuation suggests that the compound's psychostimulant effect is, at least in part, mediated through the neurotransmitter dopamine, similar to the mechanism of other known psychostimulants. researchgate.netresearchgate.net

The primary evidence for neurotransmitter interaction points strongly toward the dopaminergic system, as demonstrated by the counteracting effects of dopamine antagonists like chlorpromazine and haloperidol on this compound-induced ambulation. researchgate.netnii.ac.jpresearchgate.net This suggests a functional interaction where this compound may influence dopamine pathways to produce its stimulant-like effects. researchgate.net While other neurotransmitter systems are often involved in complex behaviors, current research on this compound specifically highlights the engagement of the dopaminergic system in its observed CNS effects. researchgate.netsci-hub.ru

Involvement of Dopaminergic Systems in Central Nervous System Effects

Antimicrobial Efficacy

The antimicrobial properties of essential oils containing this compound have been evaluated, though studies on the isolated compound are less common. This compound is a notable non-terpenic ester found in the essential oil of Anthemis nobilis (Roman chamomile). mdpi.com

The essential oil of A. nobilis, containing 18.7% this compound, has been tested for its efficacy against several bacterial strains. mdpi.com In these evaluations, the essential oil demonstrated very low antimicrobial activity. mdpi.com The strains tested included both Gram-positive and Gram-negative bacteria. mdpi.com

Table 2: Antibacterial Evaluation of A. nobilis Essential Oil Containing this compound

| Bacterial Strain | Observed Activity of Essential Oil | Reference |

|---|---|---|

| Staphylococcus aureus | Very low activity | mdpi.com |

| Staphylococcus pseudointermedius | Very low activity | mdpi.com |

| Pseudomonas aeruginosa | No activity observed | mdpi.com |

Table 3: Antifungal Evaluation of A. nobilis Essential Oil Containing this compound

| Fungal Pathogen | Observed Activity of Essential Oil | Reference |

|---|---|---|

| Aspergillus niger | Evaluated, low efficacy reported | mdpi.com |

| Aspergillus fumigatus | Evaluated, low efficacy reported | mdpi.com |

| Aspergillus terreus | Evaluated, low efficacy reported | mdpi.com |

| Candida albicans | Insensitive | mdpi.com |

| Candida tropicalis | Evaluated, low efficacy reported | mdpi.com |

| Trichosporon sp. | Insensitive | mdpi.com |

| Rhodotorula sp. | Evaluated, low efficacy reported | mdpi.com |

Mechanisms of Antimicrobial Action

Direct and detailed studies on the specific antimicrobial mechanism of this compound are not extensively documented in the available literature. However, insights can be drawn from investigations into structurally analogous compounds, such as isoamyl acetate. Research on isoamyl acetate, a volatile ester, has clarified its antimicrobial mechanism against microorganisms like Escherichia coli. nih.gov

Studies indicate that bacterial cells possess esterase activity, which can hydrolyze isoamyl acetate into its constituent parts: isoamyl alcohol and acetic acid. nih.gov These hydrolysis products are believed to be the primary agents of antimicrobial action. Both isoamyl alcohol and acetic acid have been shown to damage bacterial cell membranes and inactivate essential membrane proteins. nih.gov This disruption impairs critical cellular functions, including respiration, ultimately leading to the inactivation of the microorganisms. nih.gov Furthermore, proteome analysis of E. coli exposed to isoamyl acetate revealed altered expression of proteins involved in crucial metabolic pathways, such as sugar metabolism and the tricarboxylic acid cycle, as well as protein synthesis. nih.gov The expression of proteins related to acid and alcohol stress responses was also notably changed. nih.gov Given the structural similarity, it is plausible that this compound could exert its antimicrobial effects through a similar hydrolysis-based mechanism, releasing isoamyl alcohol and angelic acid, which would then act on the microbial cell membranes and proteins.

Antioxidant Potential

While this compound is a known constituent of various essential oils that exhibit antioxidant properties, comprehensive studies focusing solely on the antioxidant capacity of the pure compound are limited. researchgate.netresearchgate.net The antioxidant potential of complex mixtures like essential oils is often evaluated using a battery of in vitro assays, but the contribution of each individual component is not always delineated. plu.mxkusharomaexports.com

In vitro antioxidant assays are standard procedures used to evaluate the ability of substances to counteract oxidative processes. These tests are crucial for screening natural products and pure chemical compounds for potential health benefits. medwinpublishers.com Several common assays are employed to measure different facets of antioxidant activity. nih.govresearchgate.neth-brs.de

Essential oils containing this compound, such as Roman chamomile oil, have demonstrated moderate antioxidant activity in some of these assays. kusharomaexports.com The primary methods used in such evaluations include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This test measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. medwinpublishers.comnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This method is based on the reduction of the ABTS radical cation and is applicable to both hydrophilic and lipophilic compounds. nih.govnih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay : This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). plu.mxresearchgate.net

ORAC (Oxygen Radical Absorbance Capacity) Assay : The ORAC test evaluates the capacity of an antioxidant to neutralize peroxyl radicals, which are common reactive oxygen species in biological systems. plu.mx

A key mechanism of antioxidant action is the scavenging of free radicals, which are unstable molecules that can cause cellular damage. The DPPH and ABTS assays are direct measures of this radical scavenging capability. nih.govnih.gov In the DPPH assay, the antioxidant compound reduces the violet DPPH radical to a stable, pale-yellow molecule. nih.gov Similarly, the ABTS assay involves the discoloration of the green-blue ABTS radical cation in the presence of an antioxidant. nih.gov

In Vitro Antioxidant Assays

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and fragrance science for understanding how a molecule's chemical structure influences its biological effects. nih.govperfumerflavorist.com These studies can range from qualitative observations to sophisticated computational models.

Qualitative SAR has long been applied in the fragrance industry to predict or modify the sensory properties of molecules. perfumerflavorist.comperfumerflavorist.com One of the key principles is that molecules with similar shapes, volumes, and electronic properties (isosteric and isoelectronic molecules) often possess similar odor qualities. perfumerflavorist.com

A well-documented example relevant to this compound is the substitution of the isoamyl group with a cyclohexyl group. perfumerflavorist.comperfumerflavorist.com The isoamyl group is a common structural motif in natural flavor and fragrance compounds. perfumerflavorist.com However, esters containing this group can be highly volatile and susceptible to hydrolysis (saponification). perfumerflavorist.comperfumerflavorist.com Research has shown that replacing the isoamyl moiety with a more stable cyclohexyl group often preserves the core odor character to a significant extent. perfumerflavorist.com This makes cyclohexyl analogs attractive for applications requiring greater stability. This principle of isosteric replacement highlights a clear qualitative structure-odor relationship.

| Original Compound | Analogous Compound | Structural Change | Impact on Odor |

|---|---|---|---|

| Isoamyl Salicylate | Cyclohexyl Salicylate | Isoamyl group replaced by Cyclohexyl group | Odor character largely maintained. perfumerflavorist.com |

| Phenethyl Isoamyl Ether | Cyclohexyl Phenethyl Ether | Isoamyl group replaced by Cyclohexyl group | Odor character largely maintained. perfumerflavorist.com |

| Allyl Isoamyloxyacetate | Allyl Cyclohexyloxyacetate | Isoamyloxy group replaced by Cyclohexyloxy group | Odor character largely maintained. perfumerflavorist.com |

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to developing mathematical models that correlate the chemical structure of compounds with a specific biological activity or property. nih.govwikipedia.org These predictive models are invaluable in drug discovery and toxicology for forecasting the activity of untested chemicals, thereby saving time and resources. nih.govresearchgate.net

A QSAR model is fundamentally a mathematical equation of the form: Activity = f (molecular descriptors) + error wikipedia.org

The process involves calculating various molecular descriptors for a series of compounds with known activities. These descriptors quantify different aspects of the molecule's physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. nih.gov Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that best predicts the observed activity based on these descriptors. nih.gov

While specific QSAR studies focusing on this compound were not identified in the reviewed literature, this methodology could be powerfully applied to a series of angelate esters. For instance, a QSAR study could be designed to predict the antimicrobial or antioxidant activity of various angelate and tiglate esters. By systematically varying the alcohol moiety (e.g., isobutyl, isoamyl, 2-methylbutyl) and analyzing the resulting changes in biological activity, a predictive model could be developed. researchgate.net Such a model could identify the key structural features that enhance a desired biological effect, guiding the synthesis of new, more potent, or more stable angelate derivatives for potential use in pharmaceuticals or as food preservatives.

Identification of Pharmacophores for Target Interactions

The identification of a compound's pharmacophore—the essential three-dimensional arrangement of electronic and steric features necessary for its interaction with a specific biological target—is a critical step in understanding its mechanism of action and in the design of new, more potent therapeutic agents. For this compound, a prominent ester found in Roman chamomile (Chamaemelum nobile) essential oil, research points towards its activity within the central nervous system, although specific pharmacophore models are not yet extensively detailed in scientific literature.

Initial investigations into the pharmacological effects of Roman chamomile oil have identified this compound as a key contributor to its psychostimulant-like properties. Specifically, studies have demonstrated that this compound, along with other constituents like isobutyl angelate and 2-methylbutyl isobutyrate, significantly promotes ambulation in mice. This effect is thought to be mediated through the dopaminergic system, as it is attenuated by dopamine receptor antagonists such as chlorpromazine and haloperidol. europa.eu This suggests that this compound may interact with dopamine receptors or associated proteins. williams.edu

While dedicated studies to elucidate the specific pharmacophore of this compound for its interaction with targets like dopamine receptors are not yet available, we can infer potential pharmacophoric features based on its molecular structure and the known requirements for ligands that bind to these receptors.

A pharmacophore model for a dopamine receptor ligand typically includes key features such as a protonated amine (a cationic center) and one or more hydrophobic or aromatic regions, all positioned at specific distances from each other. drugbank.comwikipedia.org The structure of this compound, which consists of an isoamyl (3-methylbutyl) group esterified with angelic acid, presents several features that could be pharmacophorically significant.

Key Structural Features of this compound for Potential Target Interaction:

Ester Group: The ester functional group, with its carbonyl oxygen and ether oxygen, can act as a hydrogen bond acceptor. This is a common feature in many biologically active molecules, enabling interaction with amino acid residues in a target protein.

Isoamyl Moiety: The branched isoamyl group provides a significant hydrophobic region. Hydrophobic interactions are crucial for the binding of many ligands to their receptors, often contributing significantly to the binding affinity. This bulky group can fit into hydrophobic pockets within the receptor protein.

Angelic Acid Moiety: The angelic acid portion of the molecule contains a double bond, which introduces a degree of rigidity to that part of the structure. The methyl group attached to the double bond also contributes to the steric and hydrophobic profile of the compound.

Based on the suggested interaction with the dopaminergic system, a hypothetical pharmacophore for this compound could involve the following key interaction points:

Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group.

Hydrophobic Center 1: The isobutyl portion of the isoamyl group.

Hydrophobic Center 2: The vinyl methyl group of the angelic acid moiety.

The spatial arrangement of these features would be critical for a precise fit into the binding site of a target protein, such as a dopamine receptor. It is important to emphasize that this is a speculative model. Rigorous computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, are necessary to validate these hypotheses and to build a precise pharmacophore model for this compound. researchgate.netnih.gov Such studies would help in understanding the specific interactions at the molecular level and would pave the way for the rational design of novel compounds with similar or enhanced biological activities.

Further research, including the synthesis and biological evaluation of this compound analogs, would be invaluable in confirming the key pharmacophoric features and in identifying the specific biological targets responsible for its observed pharmacological effects.

Analytical Methodologies for Isoamyl Angelate Research

Extraction and Sample Preparation Techniques

The initial step in the analysis of isoamyl angelate from natural sources involves its extraction from the plant matrix. The choice of extraction method is critical as it can significantly influence the yield and chemical profile of the obtained extract.

Hydrodistillation for Essential Oil Isolation

Hydrodistillation is a traditional and widely used method for the isolation of volatile compounds, including this compound, from plant materials to obtain essential oils. publisherspanel.comnih.gov This technique involves the co-distillation of plant material with water. The steam carries the volatile components, which are then condensed and separated from the aqueous phase.

In studies on Roman chamomile (Chamaemelum nobile L.), hydrodistillation of the herb has been shown to yield an essential oil where this compound is a notable constituent. nih.gov For instance, research on Roman chamomile collected at different vegetation stages reported this compound content in the essential oil ranging from 5.57% to 9.02%. nih.gov The yield of the essential oil itself can vary depending on the plant's growth phase, with yields ranging from 0.22% during intensive vegetative growth to 0.80% at the full flowering stage. nih.gov Similarly, hydrodistillation of Helichrysum arenarium flowers has been used to isolate its essential oil, in which this compound was identified as the main non-terpene compound. publisherspanel.com The process typically involves distilling the plant material for a set duration, for example, three hours, to ensure the complete extraction of volatile components. publisherspanel.com

Solvent Extraction Methods

Solvent extraction is another key technique for isolating compounds from natural products. nih.gov This method relies on the principle of dissolving the target compounds in a suitable solvent. nih.gov The effectiveness of the extraction depends on several factors, including the choice of solvent, temperature, particle size of the material, and the solvent-to-solid ratio. nih.gov

One specific method of solvent extraction is Soxhlet extraction, which allows for continuous extraction with a fresh solvent, making it more efficient than simple maceration. nih.gov This technique has been applied to plants like Helichrysum arenarium, where ethanol has been used as the solvent to obtain extracts containing its bioactive components. publisherspanel.com While highly efficient, the elevated temperatures used in Soxhlet extraction can potentially lead to the thermal degradation of some sensitive compounds. nih.gov The choice of solvent is critical; alcohols like ethanol and methanol are commonly used due to their broad solvency for phytochemicals. nih.govgoogle.com

Advanced Sample Cleanup Procedures (e.g., SPE, LLE)

Following initial extraction, sample cleanup is often necessary to remove interfering matrix components prior to chromatographic analysis. This is particularly important for complex samples like plant extracts to ensure accurate quantification and to protect the analytical instrumentation. thermofisher.com

Liquid-Liquid Extraction (LLE) is a fundamental cleanup technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. biopharminternational.com The analyte of interest is extracted into the solvent in which it has higher solubility, leaving behind interfering substances. biopharminternational.com The choice of solvent is crucial for achieving good separation. biopharminternational.com A variation of this is Supported Liquid Extraction (SLE), where the aqueous sample is absorbed onto an inert solid support (like diatomaceous earth), and the organic extraction solvent is passed through it, offering a more streamlined process than traditional LLE. biotage.com

Solid-Phase Extraction (SPE) is a more selective and widely used sample cleanup technique. thermofisher.com It operates on the principles of chromatography, using a solid sorbent material packed into a cartridge or plate to retain either the analyte or the interferences. thermofisher.com The process involves conditioning the sorbent, loading the sample, washing away impurities with a specific solvent, and finally eluting the analyte of interest with a different solvent. thermofisher.com SPE offers a high degree of flexibility, with various sorbent chemistries available (e.g., reversed-phase, normal-phase, ion-exchange) to selectively isolate compounds based on their physicochemical properties. thermofisher.combiotage.com This method is advantageous as it can concentrate the analyte, reduce matrix effects in mass spectrometry, and uses significantly less solvent compared to LLE. thermofisher.com

Chromatographic Separation and Detection

Chromatographic techniques are indispensable for separating the complex mixtures of compounds found in essential oils and other natural extracts, allowing for the precise identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like this compound in essential oils. publisherspanel.comsci-hub.ruresearchgate.net In this technique, the volatile components of a sample are separated in a gas chromatograph based on their boiling points and affinity for a capillary column. researchgate.net As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. diabloanalytical.com

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic standard analyzed under the same conditions. researchgate.net For example, in the analysis of Roman chamomile essential oil, GC-MS has been used to identify this compound as a major constituent, accounting for a significant percentage of the oil's composition. sci-hub.ruresearchgate.net The quantitative analysis is typically performed by measuring the peak area of the compound on the total ion chromatogram and comparing it to a calibration curve generated from standards. sci-hub.ru

To enhance the confidence of compound identification, retention indices (RI) are often calculated and used alongside mass spectral data. ekb.eg The Kovats Retention Index is a common system that normalizes the retention time of a compound to the retention times of adjacent n-alkanes, making the value more robust and transferable between different instruments and laboratories. ekb.eg

The identification of this compound is further confirmed by comparing its experimental mass spectrum and retention index with values from established spectral libraries, such as the NIST (National Institute of Standards and Technology) library, and with data reported in scientific literature. ekb.egmdpi.comfigshare.com

Below is a table summarizing the reported retention indices for this compound on different types of GC columns.

| Compound | Retention Index (RI) | Column Type | Reference |

| This compound | 1178 | Standard non-polar | nih.gov |

| This compound | 1469 | Standard polar | nih.gov |

| This compound | 1471 | Standard polar | nih.gov |

| This compound | 1143 | Not specified | diabloanalytical.comdiabloanalytical.com |

Quantitative Analysis Parameters

Quantitative analysis of this compound involves establishing key performance parameters to ensure the reliability and reproducibility of the method. These parameters are determined during method validation. While specific quantitative data for this compound is often embedded within broader phytochemical analyses, the general validation parameters are universally applied. For instance, in the quantitative analysis of constituents in plant extracts using chromatographic methods, parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) are crucial. science.govnih.gov

Linearity is established by analyzing a series of standard solutions across a range of concentrations to demonstrate a direct proportional relationship between the concentration and the instrument's response. researchgate.net The limit of detection (LOD) is the lowest concentration of an analyte that the analytical method can reliably distinguish from the absence of the sample (the background noise), while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. science.govresearchgate.net For example, a study quantifying various metabolites in holothurian samples using UPLC-MS/MS reported LODs ranging from 0.21 to 0.48 μg/kg and LOQs from 0.79 to 1.59 μg/kg for the target analytes. science.gov

Table 1: Typical Quantitative Analysis Parameters in Chromatographic Methods

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Assesses the proportional relationship between analyte concentration and instrument response. | R or R² > 0.99 |

| Limit of Detection (LOD) | The lowest analyte concentration detectable above the background noise. | Signal-to-Noise ratio of ~3:1 |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise ratio of ~10:1; Precision (%CV) should not exceed 20%. researchgate.netjapsonline.com |

| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery. | Within 85-115% of the nominal value (80-120% for LLOQ). |

| Precision | The degree of agreement among a series of measurements, expressed as percent relative standard deviation (%RSD) or coefficient of variation (%CV). | ≤15% RSD (≤20% for LLOO). japsonline.com |

High-Performance Liquid Chromatography (HPLC) and LC-MS Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a mixture. longdom.org When coupled with a mass spectrometry (MS) detector, the resulting LC-MS technique becomes a powerful tool for both quantification and structural identification of compounds like this compound in complex matrices. science.gov The LC separates the compound from other matrix components, and the MS provides mass information, which aids in its unambiguous identification. nih.gov LC-MS/MS, which involves tandem mass spectrometry, offers even greater selectivity and sensitivity by monitoring specific fragmentation patterns of the analyte. science.govnih.gov

Method Development and Optimization for Biological Matrices

Developing an HPLC or LC-MS method for analyzing this compound in biological matrices (e.g., plasma, urine, tissue) requires careful optimization to overcome challenges like the matrix effect, where endogenous components interfere with the analyte's ionization, affecting accuracy. nih.gov

Method development involves several critical steps:

Sample Preparation: The goal is to extract this compound from the biological matrix and remove interfering substances like proteins and salts. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed. japsonline.compubhtml5.com

Chromatographic Separation: Optimization focuses on selecting the appropriate column and mobile phase to achieve good separation (resolution) of this compound from other compounds. Reversed-phase chromatography with a C18 column is common for moderately polar compounds. nih.govscienggj.org The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is often run in a gradient elution mode to ensure efficient separation of multiple components. nih.govscienggj.org

Mass Spectrometry Detection: For LC-MS, the ion source parameters (e.g., spray voltage, gas temperatures) are optimized to achieve the most stable and intense signal for this compound. nih.gov In LC-MS/MS, multiple reaction monitoring (MRM) transitions are identified to provide high selectivity and sensitivity for quantification. nih.gov

Table 2: Example of Optimized LC-MS/MS Method Parameters for Analysis of Small Molecules

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 1.8 µm, 4.6 x 100 mm) nih.gov | Separation of analytes based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid researchgate.net | Elution of analytes from the column. Formic acid aids in ionization. |

| Elution Mode | Gradient nih.gov | Varies the mobile phase composition to effectively separate compounds with different polarities. |

| Flow Rate | 0.3 - 1.0 mL/min nih.govscienggj.org | Controls the speed of the mobile phase through the column. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov | Generates charged ions from the analyte for MS detection. |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov | Highly selective and sensitive detection by monitoring a specific precursor-to-product ion transition. |

Bioanalytical Method Validation for Research Applications

For research applications, any developed bioanalytical method must be validated to demonstrate its suitability for the intended purpose. europa.eu Validation ensures that the method is reliable and yields accurate data. rrml.ro The validation process assesses several key parameters according to established guidelines. europa.eurrml.ro

Key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. researchgate.netjapsonline.com

Accuracy: The closeness of the determined value to the nominal or known true value. researchgate.net

Precision: The repeatability of the measurements, assessed at both intra-day (within the same day) and inter-day (on different days) levels. scienggj.org

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. researchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term at room temperature). researchgate.net

Metabolomic Profiling of this compound and Related Metabolites

Metabolomics provides a comprehensive snapshot of all small-molecule metabolites within a biological system. metabolon.com This approach can be used to study the metabolic impact of this compound or to identify it as part of a broader metabolic signature in a given organism or condition.

Targeted and Untargeted Metabolomics Approaches

Both targeted and untargeted metabolomics can be applied to research involving this compound.

Untargeted Metabolomics: This is a hypothesis-generating approach that aims to measure as many metabolites as possible in a sample to obtain a global metabolic profile. metabolon.com This strategy could be used to discover novel biomarkers or metabolic pathways affected by the presence of this compound. For example, untargeted analysis of different chamomile species could reveal distinct metabolic fingerprints where esters like this compound are key differentiating compounds. researchgate.net The process involves comprehensive data acquisition, followed by statistical analysis to identify significant differences between sample groups. metabolon.comnih.gov

Targeted Metabolomics: This is a hypothesis-driven approach that focuses on the precise quantification of a predefined set of known metabolites, such as this compound and its predicted metabolic products. metabolon.com This method offers higher sensitivity, accuracy, and reproducibility for the specific compounds being measured. researchgate.net Targeted analysis would be employed to validate findings from an untargeted study or to quantify specific metabolic changes in response to an external stimulus. metabolon.com

Data Processing and Multivariate Statistical Analysis

Metabolomics datasets are large and complex, characterized by a high number of variables compared to the number of samples. nih.gov Therefore, specialized data processing and statistical analysis are required to extract meaningful biological information. metwarebio.comebi.ac.uk

The typical workflow involves:

Data Pre-processing: Raw data from the analytical instrument (e.g., LC-MS) undergoes several steps, including baseline correction, noise reduction, peak picking, and alignment across different samples to create a data matrix. researchgate.net

Normalization and Scaling: Data is normalized to account for variations in sample concentration and scaled (e.g., autoscaling) to ensure that all variables are treated equally, regardless of their intensity. nih.gov

Multivariate Statistical Analysis: Since metabolomics data contains many correlated variables, multivariate analysis (MVA) methods are essential for interpretation. nih.govebi.ac.uk

Principal Component Analysis (PCA): An unsupervised method used for exploratory data analysis. PCA reduces the dimensionality of the data and helps visualize trends, clusters, and outliers within the dataset without prior knowledge of the sample classes. metwarebio.comebi.ac.uk

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that uses class information to maximize the separation between different groups of samples. nih.gov It is used to identify the variables (metabolites) that are most responsible for the observed group separation. nih.gov

These statistical tools are crucial for identifying which metabolites, including potentially this compound and its derivatives, are significantly altered between different experimental conditions. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level

Receptor Binding and Activation Studies

Direct receptor binding assays for isolated isoamyl angelate are not extensively documented in publicly available literature. However, functional studies provide strong evidence for its interaction with specific neurotransmitter systems, most notably the dopaminergic system.

A key study identified this compound as a major active constituent in Roman chamomile essential oil responsible for promoting ambulation in mice, a psychostimulant-like effect. researchgate.netsci-hub.ru To probe the underlying mechanism, the study investigated the role of dopamine receptors by pre-treating the mice with dopamine antagonists. The ambulation-promoting effects of this compound were significantly attenuated by both chlorpromazine, a broad-spectrum dopamine antagonist, and haloperidol, which also acts as a dopamine antagonist. researchgate.netsci-hub.rujst.go.jp This finding strongly suggests that the central nervous system effects of this compound are mediated, at least in part, through the dopaminergic signaling pathway. researchgate.net While this points to an interaction with dopamine receptors, it does not specify whether this is a direct binding effect or an indirect modulation of dopamine release or signaling.

Some research on fractions of chamomile extracts, which contain this compound, noted displacement at benzodiazepine and GABA receptors; however, further analysis identified GABA itself as the primary agent for the GABA receptor displacement, making the role of this compound in this context uncertain. nih.gov Another review mentions that constituents of essential oils can activate GABA and olfactory receptors, though specific data for this compound is not provided. nih.gov

Table 1: Effect of Dopamine Antagonists on this compound-Induced Ambulatory Activity

| Antagonist | Receptor Target(s) | Observed Effect on this compound Activity | Reference |

|---|---|---|---|

| Chlorpromazine | Dopamine (D1, D2, D3, D4), Serotonin, Histamine, Adrenergic, Muscarinic Receptors | Consistently reduced the ambulation-promoting effect | researchgate.net |

| Haloperidol | Dopamine (primarily D2), Sigma Receptors | Consistently reduced the ambulation-promoting effect | researchgate.net |

Enzyme Modulation and Inhibition

Specific data on the modulation or inhibition of enzymes by pure this compound is limited. Research has primarily been conducted on the essential oils in which this compound is found.

For instance, one safety assessment reported that crude Chamomilla recutita (German chamomile) flower oil, which is chemically distinct but related to the Roman chamomile oil rich in this compound, inhibited several cytochrome P450 (CYP450) enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6. cir-safety.org However, as this study was performed on a complex essential oil mixture, the specific contribution of any single constituent, such as an angelate ester, cannot be determined. General studies on other ester-containing compounds have shown varied inhibitory activities on CYP450 enzymes, but direct testing of this compound is lacking in the reviewed literature. acs.orgacs.orgmdpi.comoup.com Therefore, while it is plausible that this compound may interact with metabolic enzymes, there is currently no direct evidence or quantitative data (e.g., IC50 values) to confirm this.

Cellular Signaling Pathway Perturbations

Evidence suggests that this compound may perturb several key cellular signaling pathways, extrapolated from its observed physiological effects and its classification alongside other bioactive esters.

The involvement with the dopaminergic system strongly implies a perturbation of dopamine signaling cascades. researchgate.netsci-hub.ru Blockade of dopamine receptors by antagonists prevents the downstream signaling that leads to the observed increase in locomotor activity, indicating that this compound likely initiates or modulates this pathway. researchgate.net

Furthermore, this compound is listed as a constituent in essential oils known for their antispasmodic properties. nih.govdarwin-nutrition.fr Mechanistic reviews of antispasmodic essential oil components propose several underlying cellular actions. nih.govsemanticscholar.org These include the modulation of ion channels and second messenger systems. The main proposed mechanisms involve:

Inhibition of voltage-dependent calcium channels: Blocking the influx of Ca2+ into smooth muscle cells would prevent the activation of the contractile apparatus. nih.gov

Modulation of potassium channels: Opening potassium channels would lead to hyperpolarization of the cell membrane, making contraction less likely. nih.gov

Modulation of intracellular cAMP: A rise in cyclic adenosine monophosphate (cAMP) levels in smooth muscle can lead to relaxation through the activation of protein kinase A (PKA) and subsequent phosphorylation of proteins that regulate muscle contraction. nih.govsemanticscholar.org

While these mechanisms are proposed for a class of compounds including this compound, direct experimental confirmation on the isolated compound is needed to verify its specific effects on these signaling pathways.

Table 2: Potential Cellular Signaling Pathways Perturbed by this compound

| Pathway/Target | Associated Physiological Effect | Level of Evidence | Reference |

|---|---|---|---|

| Dopaminergic Signaling | Psychostimulant-like (ambulation-promoting) effect | Inferred from in-vivo antagonist studies | researchgate.netsci-hub.ru |

| Voltage-Dependent Calcium Channels | Antispasmodic action | Inferred from review of related compounds | nih.govsemanticscholar.org |

| Potassium Channels | Antispasmodic action | Inferred from review of related compounds | nih.govsemanticscholar.org |

| cAMP Signaling Pathway | Antispasmodic action | Inferred from review of related compounds | nih.govsemanticscholar.orgsatcc.co.uk |

Gene Expression and Proteomic Alterations Induced by this compound

As of the current body of scientific literature, there are no available studies that have specifically investigated the changes in gene expression or the proteomic profile of cells or tissues following direct exposure to isolated this compound. While research on related compounds, such as isoamyl alcohol, has utilized RNA-Seq to identify changes in gene expression in organisms like Saccharomyces cerevisiae, this data cannot be extrapolated to this compound. mdpi.com Similarly, while proteomic analysis is a powerful tool for elucidating mechanisms of action, it has not yet been applied to the study of this specific compound. plos.orgnih.gov Therefore, the impact of this compound on the transcriptome and proteome remains an uninvestigated area requiring future research.

Conclusion and Future Research Perspectives

Recapitulation of Key Academic Findings

Isoamyl angelate, a significant ester, is a key constituent of Roman chamomile (Chamaemelum nobile) essential oil. thegoodscentscompany.comwikipedia.org Its presence is a defining characteristic of the oil, contributing to its unique aromatic profile. thegoodscentscompany.comnewdirections.com.au The concentration of this compound in Roman chamomile oil can vary, with some analyses reporting it as a major component, sometimes reaching up to 27.40% and other sources noting ranges between 8.4% and 17.9%. newdirections.com.ausci-hub.ru

Research has identified this compound as one of the active constituents responsible for the psychostimulant-like effects observed with Roman chamomile essential oil, specifically its ability to promote ambulation in mice. sci-hub.ruresearchgate.net This effect is thought to be mediated through the dopaminergic system. sci-hub.ruresearchgate.net Furthermore, this compound, along with other esters in chamomile oil, is recognized for its potential muscle-relaxant and antidepressant properties. darwin-nutrition.fr Beyond its biological activity, the compound is noted for its warm-herbaceous and fruity-winey aroma, making it valuable in the flavor and fragrance industry. chemicalbook.comlookchem.com

Unexplored Research Avenues for this compound

Despite its known presence and initial functional characterizations, several areas concerning this compound remain largely unexplored. A significant gap exists in understanding the full biosynthetic pathway of this compound within Chamaemelum nobile. While it is understood to be an ester of angelic acid and isoamyl alcohol, the specific enzymatic processes and regulatory mechanisms governing its production in the plant are not well-detailed. chemicalbook.comlookchem.com